4-(2-chloroprop-2-enyl)phenol
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Overview
Description
4-(2-chloroprop-2-enyl)phenol is an organic compound characterized by the presence of a chloro group, a hydroxyphenyl group, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroprop-2-enyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This method yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-chloro-3-(4-oxophenyl)-1-propene.
Reduction: Formation of 2-hydroxy-3-(4-hydroxyphenyl)-1-propene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chloroprop-2-enyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloroprop-2-enyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A compound with similar structural features but different functional groups.
2-Chloro-3-cyanopyridine: Another compound with a chloro group and a similar propene chain.
Uniqueness
4-(2-chloroprop-2-enyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
13283-34-6 |
---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI Key |
HSYBRMFETVCUAD-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
13283-34-6 | |
Synonyms |
2-chloro-3-(4-hydroxyphenyl)-1-propene Cl-OHPP |
Origin of Product |
United States |
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